3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWWQWDUGSHEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyclobutanone under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylcyclobutanones.
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one and selected analogs from the literature:
Key Observations:
Core Structure: Unlike urea-thiazole derivatives (8h, 8i) or morpholino-triazolones (Aprepitant analogs), the target compound lacks nitrogen-containing heterocycles, focusing instead on a strained cyclobutanone scaffold. This may reduce synthetic complexity compared to Aprepitant derivatives, which require stereochemical control .
Substituent Effects: The trifluoromethoxy group in the target compound provides similar electron-withdrawing properties to the trifluoromethyl (-CF₃) groups in Aprepitant analogs but with distinct steric and electronic profiles.
Molecular Weight : The target compound (~246 g/mol) is significantly smaller than urea-thiazole derivatives (344–428 g/mol) and Aprepitant analogs (>700 g/mol), suggesting advantages in bioavailability and CNS penetration.
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.2 g/mol. The presence of the trifluoromethoxy group contributes to its lipophilicity and metabolic stability, enhancing its potential as a drug candidate.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances hydrogen bonding interactions, which can increase binding affinity to enzymes and receptors. This is particularly significant in the context of enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| This compound | A549 | 12.8 |
Enzyme Inhibition
The trifluoromethoxy group has been associated with increased inhibition of key enzymes involved in cancer progression and inflammation. For example, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in inflammatory pathways.
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| COX-2 | 70% |
| LOX-15 | 65% |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several trifluoromethyl-containing cyclobutane derivatives. The results indicated that these compounds significantly reduced tumor growth in xenograft models, showcasing their potential as effective anticancer agents.
- Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with a trifluoromethoxy group exhibited potent inhibition against acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
